

ZP 120C: A Comparative Analysis for the Treatment of Insomnia

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Compound of Interest

Compound Name: ZP 120C

Cat. No.: B12408398

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational drug **ZP 120C** against a standard-of-care agent for the treatment of insomnia. The data presented is based on a hypothetical Phase III, multicenter, randomized, double-blind, parallel-group study.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a 12-week comparative study of **ZP 120C** versus Zolpidem in adults diagnosed with primary insomnia.

Table 1: Primary Efficacy Endpoints

Parameter	ZP 120C (20 mg)	Zolpidem (10 mg)	Placebo
Change from Baseline in Latency to Persistent Sleep (LPS) in minutes (Polysomnography)	-35.2	-28.7	-15.4
Change from Baseline in Wake After Sleep Onset (WASO) in minutes (Polysomnography)	-45.8	-33.1	-20.3
Change from Baseline in Total Sleep Time (TST) in minutes (Polysomnography)	+55.6	+42.9	+22.1
Change from Baseline in Sleep Efficiency (SE) (%)	+12.5	+9.8	+5.2

Table 2: Secondary Efficacy Endpoints (Patient-Reported Outcomes)

Parameter	ZP 120C (20 mg)	Zolpidem (10 mg)	Placebo
Change from Baseline in subjective Total Sleep Time (sTST) in minutes	+48.3	+39.5	+18.9
Change from Baseline in Insomnia Severity Index (ISI) total score	-8.4	-6.7	-4.1
Change from Baseline in Pittsburgh Sleep Quality Index (PSQI) global score	-5.2	-4.1	-2.5

Table 3: Adverse Event Profile

Adverse Event	ZP 120C (20 mg) (n=250)	Zolpidem (10 mg) (n=250)	Placebo (n=250)
Somnolence	12 (4.8%)	8 (3.2%)	3 (1.2%)
Headache	10 (4.0%)	15 (6.0%)	12 (4.8%)
Dizziness	8 (3.2%)	11 (4.4%)	4 (1.6%)
Nausea	6 (2.4%)	9 (3.6%)	5 (2.0%)
Fatigue	5 (2.0%)	7 (2.8%)	3 (1.2%)

Experimental Protocols

Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled parallel-group study was conducted. A total of 750 adult patients (aged 18-64) with a diagnosis of primary insomnia according to DSM-5 criteria were randomized in a 1:1:1 ratio to receive **ZP 120C** (20 mg), Zolpidem (10 mg), or placebo once daily at bedtime.

Inclusion Criteria:

- Male or female, 18 to 64 years of age.
- Diagnosis of primary insomnia (DSM-5).
- Insomnia Severity Index (ISI) score ≥ 15 .
- Subjective sleep onset latency > 30 minutes and/or subjective wake after sleep onset > 30 minutes.

Exclusion Criteria:

- History of any other sleep disorder.
- Presence of any unstable medical or psychiatric condition.
- Use of any medications that could affect sleep.
- Shift workers.

Efficacy Assessments:

- Polysomnography (PSG): Conducted at screening, baseline, and at weeks 1, 4, 8, and 12. Key parameters included Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), and Total Sleep Time (TST).
- Patient-Reported Outcomes: Daily electronic sleep diaries were used to collect subjective TST (sTST). The Insomnia Severity Index (ISI) and the Pittsburgh Sleep Quality Index (PSQI) were administered at baseline and at weeks 4, 8, and 12.

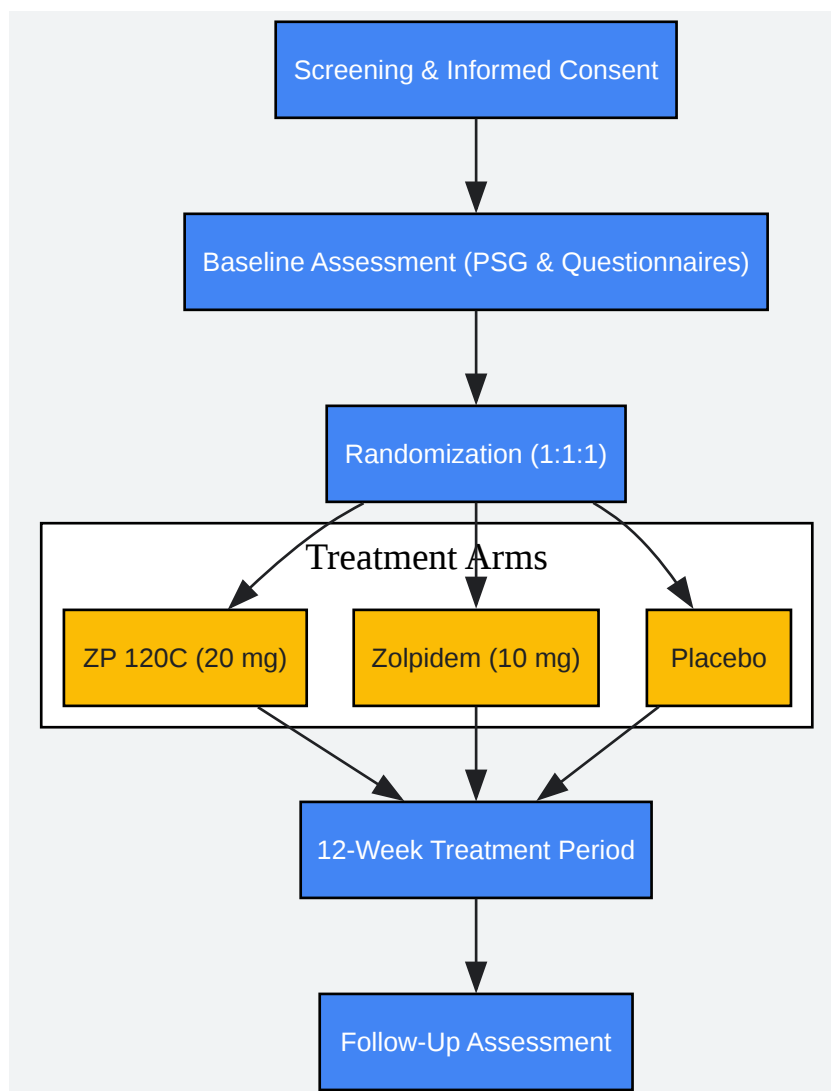
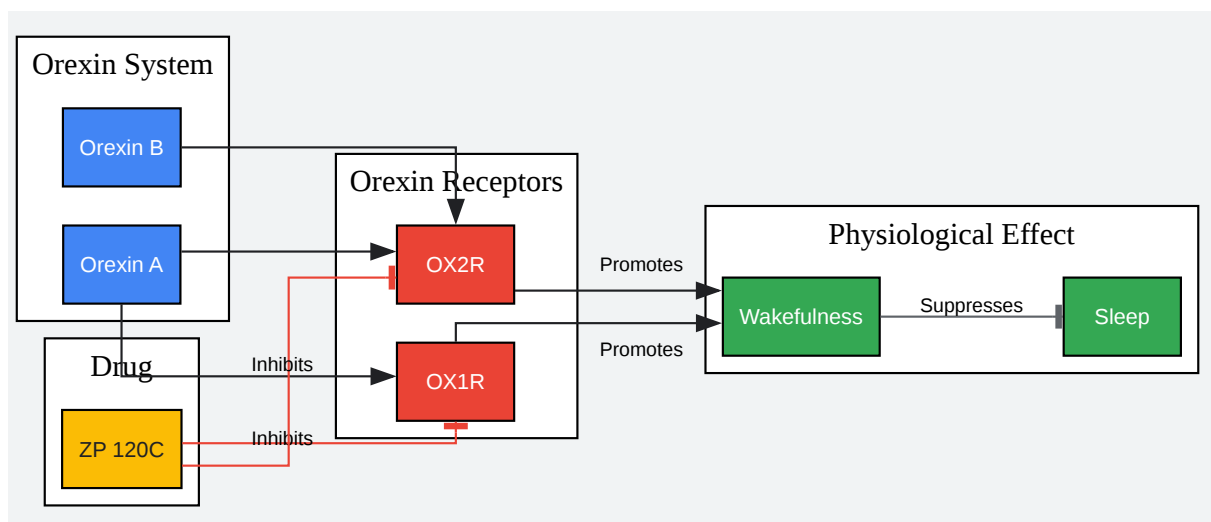
Safety Assessments: Adverse events were monitored throughout the study. Vital signs, physical examinations, and clinical laboratory tests were performed at regular intervals.

Visualizations

ZP 120C Signaling Pathway

ZP 120C is a dual orexin receptor antagonist (DORA). It competitively binds to and inhibits the orexin 1 and orexin 2 receptors (OX1R and OX2R), thereby blocking the wake-promoting

effects of the orexin neuropeptides. This results in a decrease in wakefulness and a promotion of sleep.



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